6-Chloro-2-isopropyl-4-pyrimidinamine
Description
Properties
IUPAC Name |
6-chloro-2-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQKKNKJWWQVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isopropyl-4-pyrimidinamine typically involves the chlorination of 2-isopropyl-4-pyrimidinamine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-isopropyl-4-pyrimidinamine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and reduce reaction time. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isopropyl-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of 6-substituted pyrimidine derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
6-Chloro-2-isopropyl-4-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-isopropyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Position and Reactivity :
- The placement of the chloro group (position 6 vs. 4) significantly impacts reactivity. For example, 4-Chloro-6-isopropylpyrimidin-2-amine (chloro at position 4) is less reactive toward nucleophilic substitution compared to the target compound due to electronic effects .
- The hydroxyl group in 6-Chloro-4-hydroxypyrimidine enables hydrogen bonding, making it suitable for coordination chemistry, whereas the amine group in the target compound facilitates alkylation or acylation reactions .
Steric and Electronic Effects :
- The isopropyl group at position 2 in the target compound introduces steric hindrance, which can improve selectivity in catalytic reactions or receptor binding. In contrast, smaller substituents (e.g., methyl or ethyl in 6-Chloro-N-methyl/ethyl-4-pyrimidinamine) reduce steric bulk, favoring faster reaction kinetics .
- Fluorinated analogs, such as 6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine (), exhibit enhanced metabolic stability due to the electron-withdrawing trifluoroethyl group, a feature absent in the target compound .
Applications :
- Pharmaceuticals : The target compound’s amine group at position 4 is critical for forming hydrogen bonds in kinase inhibitors. Derivatives like 6-Chloro-N-propyl-4-pyrimidinamine are explored in oncology due to their enhanced pharmacokinetic profiles .
- Agrochemicals : 6-Chloro-4-hydroxypyrimidine is a precursor in herbicide synthesis, leveraging its hydroxyl group for phytotoxic activity .
Biological Activity
6-Chloro-2-isopropyl-4-pyrimidinamine is a compound that has attracted attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Isopropyl Group : Contributes to the steric bulk, influencing receptor interactions.
- Pyrimidine Ring : A key structural feature that can participate in hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. Research indicates that it can reduce enzyme activity significantly at varying concentrations.
- Receptor Modulation : It has been shown to interact with G-protein coupled receptors (GPCRs), altering their signaling pathways. Binding affinity assays have demonstrated its effectiveness in modulating receptor activity.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that this compound inhibits enzymes related to metabolic disorders, indicating therapeutic potential for conditions involving enzyme overactivity.
- Antimicrobial Properties : Preliminary investigations hint at its effectiveness against various microbial strains, suggesting a role in combating infections.
- Anticancer Activity : Some studies have explored its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed significant reductions in enzyme activity. This suggests its potential application as a therapeutic agent for metabolic disorders.
Case Study 2: Receptor Interaction
In another investigation, the compound's interaction with GPCRs was assessed through binding affinity assays. The results indicated that it could effectively modulate receptor activities, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H10ClN5 | Contains a chlorinated pyrimidine structure |
| 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol | C10H12F3NO | Features trifluoromethyl group enhancing lipophilicity |
| 1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea | C12H15N3O2S | Exhibits distinct thiourea moiety for biological interactions |
This table highlights how structural variations influence the biological activity and potential applications of these compounds.
Q & A
Q. What waste management protocols are required for this compound synthesis?
- Methodological Answer : Chlorinated byproducts must be segregated and treated with alkaline hydrolysis (10% NaOH, 60°C for 24 hrs) to dehalogenate. Solid waste (e.g., silica gel from column chromatography) should be incinerated in EPA-compliant facilities. Document disposal per OSHA Hazard Communication Standard (HCS 2012) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
